BRL 54443
Description
Historical Context of Serotonin (B10506) Receptor Agonist Development
The understanding and targeting of serotonin (5-hydroxytryptamine, 5-HT) receptors have evolved significantly over time, driven by the recognition of serotonin's widespread influence on physiological and behavioral processes. Early investigations into serotonin's function in tissues like the guinea pig ileum suggested the existence of multiple receptor types based on differential responses to antagonists like morphine and dibenzyline. nih.gov In the 1970s, the advent of radioligand binding assays, utilizing ligands such as [³H]5-HT, [³H]LSD, and [³H]spiperone, further facilitated the identification of distinct serotonin receptor binding sites, initially categorized as 5-HT₁ and 5-HT₂ receptors. nih.gov A classification scheme proposed in 1986, based on pharmacological criteria and functional responses, initially described three major types: 5-HT₁-like, 5-HT₂, and 5-HT₃. nih.gov The development of selective antagonists, such as ketanserin (B1673593) for the 5-HT₂ receptor, aided in attributing specific effects to this subtype. nih.gov The subsequent application of molecular biological techniques led to the rapid discovery and characterization of numerous additional serotonin receptor subtypes. nih.gov The development of selective serotonin reuptake inhibitors (SSRIs) in the 1970s marked a significant step in targeting the serotonergic system for therapeutic purposes, particularly in the context of depression. nih.gov This historical progression highlights a continuous effort to develop increasingly selective compounds to probe the diverse functions of the serotonin receptor family.
Significance of BRL 54443 as a Research Tool
This compound is recognized as a valuable research tool due to its specific agonist activity at certain serotonin receptor subtypes. It is characterized as a potent agonist primarily targeting the 5-HT₁E and 5-HT₁F receptors. caymanchem.comtocris.commedchemexpress.comabcam.combertin-bioreagent.com This selectivity profile, demonstrating more than 30-fold selectivity over other 5-HT and dopamine (B1211576) receptors, makes it particularly useful for researchers investigating the specific roles of these less-studied subtypes. caymanchem.comtocris.commedchemexpress.comabcam.com While initially considered potentially selective for 5-HT₁E, subsequent studies have shown it to exhibit equal or superior potency at the highly homologous 5-HT₁F receptor. biorxiv.orgresearchgate.netnih.gov Despite this, this compound has been utilized in studies attempting to elucidate 5-HT₁E-mediated effects, even in species lacking the 5-HT₁E receptor gene, highlighting the challenges in finding truly selective ligands and underscoring the importance of careful interpretation of results when using such tools. nih.gov Its use has contributed to structural studies, providing insights into ligand binding pockets and the molecular mechanisms of receptor activation. biorxiv.orgnih.govbmbreports.orgnih.gov
Overview of Serotonin Receptor Subtypes and Their Physiological Roles
Serotonin receptors, also known as 5-HT receptors, constitute a diverse family of receptors that mediate the wide-ranging effects of serotonin throughout the body. bmbreports.orgebi.ac.uk These receptors are primarily G protein-coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. ebi.ac.uknews-medical.net Currently, 18 genes encoding 14 discrete mammalian 5-HT receptor subtypes have been identified, categorized into seven main families: 5-HT₁, 5-HT₂, 5-HT₃, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇. ebi.ac.uknews-medical.net
These subtypes are distributed throughout the central nervous system (CNS) and peripheral tissues, mediating a multitude of physiological functions. bmbreports.orgebi.ac.uknews-medical.net The 5-HT₁ receptor family, which includes 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁E, and 5-HT₁F subtypes, are generally inhibitory and coupled to the inhibition of adenylyl cyclase. nih.govbmbreports.org They are involved in processes such as mood regulation, anxiety, and pain perception. bmbreports.org For instance, 5-HT₁A receptors play a role in mood, anxiety, cognition, sleep, and pain perception and are targets for anxiolytic and antidepressant drugs. bmbreports.orgnews-medical.net 5-HT₁B and 5-HT₁D receptors are found in the CNS and peripheral vasculature and are associated with migraine physiology, serving as targets for anti-migraine medications like triptans. nih.govbmbreports.orgdovepress.com The 5-HT₁E and 5-HT₁F receptors are expressed in areas like the hippocampus and cortex, and the 5-HT₁F receptor is also a target for migraine treatment. nih.govbmbreports.org
The 5-HT₂ receptor family (5-HT₂A, 5-HT₂B, and 5-HT₂C) are typically excitatory and coupled to the phospholipase C pathway. bmbreports.orgwikipedia.org 5-HT₂A receptors influence vascular tone, mood, cognition, and can mediate hallucinogenic effects. bmbreports.orgwikipedia.org 5-HT₂B receptors are involved in cardiovascular function, while 5-HT₂C receptors are present in the gastrointestinal tract and implicated in appetite regulation. bmbreports.orgnews-medical.net
Other receptor families, such as 5-HT₄, 5-HT₆, and 5-HT₇, are generally coupled to the stimulation of adenylyl cyclase. nih.gov 5-HT₄ receptors are found in the brain and gastrointestinal tract and are of interest for treating brain and gastrointestinal disorders. mdpi.com 5-HT₇ receptors are involved in vasodilation, circadian rhythms, and affective behavior. news-medical.netfrontiersin.org The diversity of these receptors allows serotonin to exert fine-tuned control over a vast array of bodily functions. ebi.ac.uk
Rationale for Investigating this compound in Academic Settings
The investigation of this compound in academic settings is primarily driven by the need for selective pharmacological tools to understand the functions of specific serotonin receptor subtypes, particularly the less-characterized 5-HT₁E and 5-HT₁F receptors. biorxiv.orgresearchgate.netfrontiersin.org Despite the identification of numerous serotonin receptor subtypes, the precise physiological roles of some, like 5-HT₁E, remain less clear, partly due to a historical lack of highly selective compounds. biorxiv.orgresearchgate.netnih.gov
This compound, as a potent agonist with notable selectivity for 5-HT₁E and 5-HT₁F receptors compared to many other monoamine receptors, provides researchers with a means to selectively activate these pathways in experimental models. caymanchem.comtocris.commedchemexpress.comabcam.com This allows for the exploration of the downstream signaling cascades activated by these receptors and their potential involvement in various physiological and behavioral processes. nih.govmdpi.com
Furthermore, studies utilizing this compound contribute to the broader effort of characterizing the pharmacological profiles of serotonin receptors and developing structure-activity relationships. researchgate.net By examining how this compound interacts with the binding pockets of 5-HT₁E and 5-HT₁F receptors, researchers gain insights into the molecular determinants of ligand binding and receptor selectivity, which is crucial for the rational design of novel therapeutic agents targeting these subtypes. biorxiv.orgnih.govbmbreports.orgnih.gov The use of this compound in academic research, therefore, aids in unraveling the complex roles of specific serotonin receptors and identifying potential therapeutic targets for conditions where serotonergic dysfunction is implicated. nih.gov
Detailed Research Findings with this compound
Research utilizing this compound has provided valuable insights into the pharmacology and potential functions of the 5-HT₁E and 5-HT₁F receptors. This compound has been consistently characterized as a potent agonist at human cloned 5-HT₁E and 5-HT₁F receptors. tocris.comabcam.com Binding studies have determined its affinity for these receptors, typically reported as Ki values.
Table 1: Binding Affinity (Ki) of this compound at Human Serotonin and Dopamine Receptors
| Receptor Subtype | Ki (nM) | Source |
| 5-HT₁E | 1.1 | caymanchem.commedchemexpress.com |
| 5-HT₁F | 0.7 | caymanchem.commedchemexpress.com |
| 5-HT₁A | 63 | medchemexpress.comabcam.com |
| 5-HT₁B | 126 | medchemexpress.comabcam.com |
| 5-HT₁D | 63 | medchemexpress.comabcam.com |
| 5-HT₂A | 1259 | medchemexpress.comabcam.com |
| 5-HT₂B | 100 | medchemexpress.comabcam.com |
| 5-HT₂C | 316 | medchemexpress.comabcam.com |
| 5-HT₄ | >10000 | tocris.comabcam.com |
| 5-HT₆ | >10000 | medchemexpress.com |
| 5-HT₇ | >10000 | medchemexpress.comabcam.com |
| D₂ | 501 | medchemexpress.comabcam.com |
| D₃ | 631 | medchemexpress.comabcam.com |
| α₁B-adrenoceptor | 1259 | medchemexpress.com |
Functional studies have further demonstrated the agonist activity of this compound. For instance, in transfected cells expressing human 5-HT₁E receptors, this compound potently inhibits forskolin-dependent cAMP production, with an IC₅₀ of 14 nM. medchemexpress.com This is consistent with the known coupling of 5-HT₁ receptors to the inhibition of adenylyl cyclase. nih.gov this compound has also been shown to induce 5-HT₂A receptor-mediated contraction in mouse thoracic aorta strips in vitro, with a pEC₅₀ of 6.5 or 6.52, although its affinity for 5-HT₂A receptors is considerably lower than for 5-HT₁E/₁F. caymanchem.comtocris.commedchemexpress.comabcam.combertin-bioreagent.com
Structural studies, including cryo-electron microscopy, have provided detailed insights into how this compound interacts with the 5-HT₁E receptor. biorxiv.orgnih.govbmbreports.orgnih.gov These studies highlight the significance of specific residues within the ligand binding pocket, such as E311⁶.⁵⁵ in the 5-HT₁E receptor, which forms a hydrogen bond with the hydroxyl group of this compound. bmbreports.orgnih.gov This interaction, along with similar residues in the 5-HT₁F receptor, helps explain the selectivity of this compound for these two subtypes compared to 5-HT₁A and 5-HT₁D receptors, which have different amino acids at the corresponding position. bmbreports.orgnih.gov Comparisons of this compound-bound receptor structures with those bound to other ligands, like tetracyclic antidepressants, reveal both similarities and notable differences in how these compounds occupy the binding pocket. biorxiv.orgnih.gov
While this compound has been used in some in vivo studies, particularly in rodents, it is important to note the absence of a 5-HT₁E receptor gene in rodents, which complicates the interpretation of 5-HT₁E-specific effects in these models. nih.gov However, studies in rats have shown that this compound can significantly reduce formalin-induced pain. caymanchem.combertin-bioreagent.com Research in chickens, which do express 5-HT₁E receptors, has shown this compound to be a selective agonist for chicken HTR1E, with higher affinity than for HTR1F, contrasting with findings in humans where affinity is similar. mdpi.com These findings underscore the importance of considering species differences when interpreting research findings with this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFADCGOAHBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206089 | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-39-1 | |
| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-54443 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-54443 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Brl 54443
Receptor Binding and Selectivity
BRL 54443 demonstrates distinct binding characteristics across a range of serotonin (B10506) and other aminergic receptors, highlighting its selectivity profile.
High Affinity Agonism at 5-HT1E and 5-HT1F Receptors
This compound is recognized as a potent agonist with high affinity for both the human 5-HT1E and 5-HT1F receptor subtypes. selleckchem.commedchemexpress.comtocris.comabcam.comwikipedia.orghellobio.comadooq.comselleck.co.jpnih.govbmbreports.orgnih.govbiorxiv.orgmedchemexpress.comantpedia.comiiab.mecaymanchem.com This high affinity is a key aspect of its pharmacological profile.
Quantification of Binding Affinity (Ki and pKi values)
Quantitative studies have determined the binding affinity of this compound for the 5-HT1E and 5-HT1F receptors, typically expressed as Ki or pKi values. This compound exhibits pKi values of 8.7 for the human 5-HT1E receptor and 9.25 (or 8.9 in some reports) for the human 5-HT1F receptor. selleckchem.comtocris.comabcam.comadooq.comselleck.co.jp Corresponding Ki values are reported as 1.1 nM for 5-HT1E and 0.7 nM for 5-HT1F. medchemexpress.comcaymanchem.com
Here is a table summarizing the binding affinity data for 5-HT1E and 5-HT1F receptors:
| Receptor Subtype | Ki (nM) | pKi |
| Human 5-HT1E | 1.1 | 8.7 |
| Human 5-HT1F | 0.7 | 9.25 (or 8.9) |
Selectivity Profile Against Other 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT6, 5-HT7)
This compound demonstrates significantly lower binding affinity for other 5-HT receptor subtypes compared to its high affinity for 5-HT1E and 5-HT1F. It shows weak binding affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. selleckchem.comadooq.comselleck.co.jp Specifically, pKi values are reported as 7.2 for 5-HT1A, 6.9 for 5-HT1B, and 7.2 for 5-HT1D. selleckchem.comtocris.comabcam.com Lower affinities are also observed for 5-HT2A (pKi 5.9, Ki 1259 nM), 5-HT2B (pKi 7.0, Ki 100 nM), and 5-HT2C (pKi 6.5, Ki 316 nM) receptors. medchemexpress.comtocris.comabcam.com For 5-HT4 and 5-HT7 receptors, the binding affinity is reported as low, with pKi values less than 6 and Ki values greater than 10,000 nM, respectively. medchemexpress.comtocris.com
This compound displays greater than 30-fold selectivity over other 5-HT receptors. medchemexpress.comtocris.comabcam.comhellobio.comantpedia.comcaymanchem.com
Here is a table summarizing the binding affinity data for other 5-HT receptor subtypes:
| Receptor Subtype | Ki (nM) | pKi |
| Human 5-HT1A | 63 | 7.2 |
| Human 5-HT1B | 126 | 6.9 |
| Human 5-HT1D | 63 | 7.2 |
| Human 5-HT2A | 1259 | 5.9 |
| Human 5-HT2B | 100 | 7.0 |
| Human 5-HT2C | 316 | 6.5 |
| Human 5-HT4 | >10,000 | <6 |
| Human 5-HT6 | >10,000 | <6 |
| Human 5-HT7 | >10,000 | <6 |
Selectivity Profile Against Dopamine (B1211576) Receptors (D2, D3)
This compound also exhibits low binding affinity for dopamine D2 and D3 receptors. selleckchem.commedchemexpress.comtocris.comabcam.comnih.govbmbreports.orgmedchemexpress.comantpedia.comiiab.mecaymanchem.com Reported pKi values are 6.3 for D2 and 6.2 for D3. tocris.comabcam.com Corresponding Ki values are 501 nM for D2 and 631 nM for D3. medchemexpress.com This contributes to its selectivity profile, showing more than 30-fold selectivity over dopamine receptors. medchemexpress.comtocris.comabcam.comhellobio.comantpedia.comcaymanchem.com
Here is a table summarizing the binding affinity data for dopamine receptors:
| Receptor Subtype | Ki (nM) | pKi |
| Human D2 | 501 | 6.3 |
| Human D3 | 631 | 6.2 |
Selectivity Against Alpha-1B Adrenoceptors
This compound demonstrates low affinity for alpha-1B adrenoceptors. medchemexpress.comnih.gov The reported Ki value is 1259 nM. medchemexpress.com Alpha-1 adrenoceptors, including the alpha-1B subtype, are Gq-coupled receptors involved in various physiological processes. ebi.ac.uknih.govguidetopharmacology.org
Here is a table summarizing the binding affinity data for alpha-1B adrenoceptors:
| Receptor Subtype | Ki (nM) |
| Human Alpha-1B Adrenoceptor | 1259 |
Functional Agonism and Receptor Activation
Beyond binding affinity, functional studies have confirmed that this compound acts as an agonist at 5-HT1E and 5-HT1F receptors, leading to receptor activation. medchemexpress.comtocris.comwikipedia.orghellobio.comadooq.comselleck.co.jpnih.govbiorxiv.orgcaymanchem.commdpi.com Activation of these receptors, which are coupled to inhibitory G proteins (Gi/Go), typically results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. bmbreports.orgbiorxiv.orgpdbj.org
In studies using cell membranes expressing human 5-HT1E receptors, this compound has been shown to potently inhibit forskolin-dependent cAMP production with an IC50 of 14 nM, indicating functional agonism. medchemexpress.comnih.gov this compound is described as a potent 5-HT1E/1F receptor agonist with pEC50 values of 8.5 and 8.6 respectively in functional assays. tocris.comhellobio.com G protein recruitment assays have further shown this compound to be a full agonist for 5-HT1E with an EC50 of approximately 7 nM. nih.gov While primarily selective for 5-HT1E and 5-HT1F, at higher concentrations, this compound has been observed to induce 5-HT2A receptor-mediated contraction in mouse aortic strips in vitro, with a pEC50 of 6.52. tocris.comcaymanchem.com
Full Agonist Activity at 5-HT1E Receptors
This compound functions as a full agonist at human cloned 5-HT1E receptors. tocris.comrndsystems.comnih.gov Studies have shown that this compound selectively stimulates 5-HT1E receptors in specific brain regions, such as the dentate gyrus. nih.gov This agonism is associated with downstream signaling events.
EC50 Values for 5-HT1E Receptor Activation
The potency of this compound at activating 5-HT1E receptors has been quantified by its half maximal effective concentration (EC50). In HEK293 cells expressing human 5-HT1E receptors, this compound has been reported to stimulate luciferase activity with an EC50 value of 28.8 nM. nih.gov In the context of inhibiting forskolin-stimulated cAMP production in guinea pig dentate gyrus membranes, this compound demonstrated an IC50 of 14 nM, reflecting its potency in this functional assay. medchemexpress.comnih.gov Another source reports pEC50 values of 8.5 for 5-HT1E receptors, which corresponds to an EC50 of approximately 3.16 nM. tocris.comrndsystems.comhellobio.com
| Receptor Subtype | Assay Type | EC50 (nM) | pEC50 | Reference |
|---|---|---|---|---|
| Human 5-HT1E | Stimulation of luciferase activity (HEK293 cells) | 28.8 | - | nih.gov |
| Guinea pig 5-HT1E | Inhibition of forskolin-stimulated cAMP (DG membranes) | 14 | - | medchemexpress.comnih.gov |
| 5-HT1E | Agonist activity | ~3.16 | 8.5 | tocris.comrndsystems.comhellobio.com |
Inhibition of Forskolin-Dependent cAMP Production via 5-HT1E Receptor Stimulation
Activation of 5-HT1E receptors by agonists like this compound leads to the inhibition of adenylyl cyclase activity, subsequently reducing the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govgenecards.org This inhibitory effect on forskolin-stimulated cAMP production is a key functional characteristic of 5-HT1E receptor activation. In guinea pig dentate gyrus membranes, this compound at a concentration of 1 µM mediated the inhibition of forskolin-stimulated cAMP production. ncats.io Studies have shown that this compound potently inhibits forskolin-dependent cAMP production in DG membranes with an IC50 of 14 nM. medchemexpress.comnih.gov The maximal inhibition of forskolin-mediated activity by this compound in guinea pig DG/CA1 membranes was reported to be 54 ± 5% in the absence of spiperone (B1681076) and 27 ± 3% in the presence of 1 µM spiperone. nih.gov In HEK293 cells expressing HTR1E, this compound inhibited forskolin-stimulated luciferase activity with an EC50 of 2.4 nM. nih.gov
5-HT2A Receptor-Mediated Contraction in Vascular Tissues
While this compound is known as a 5-HT1E/1F agonist, it also induces contraction in vascular tissues, and this effect is primarily mediated by 5-HT2A receptors. caymanchem.comcapes.gov.brnih.gov This has been observed in various vascular preparations, including mouse thoracic aorta strips and rat mesenteric resistance arteries. caymanchem.comcapes.gov.brnih.govahajournals.org
pEC50 Values for Contraction
The potency of this compound in inducing vascular contraction has been quantified by its pEC50 values. In mouse thoracic aorta strips, this compound induces 5-HT2A-mediated contraction with a pEC50 of 6.5 or 6.52. caymanchem.comtocris.comcapes.gov.brrndsystems.comnih.govbertin-bioreagent.comfishersci.co.uk In rat mesenteric resistance arteries, the putative 5-HT1F receptor agonist this compound was similarly potent to 5-HT, with a -log EC50 value of 6.23 ± 0.06. ahajournals.org
| Vascular Tissue | pEC50 for Contraction | Reference |
|---|---|---|
| Mouse thoracic aorta strips | 6.5 or 6.52 | caymanchem.comtocris.comcapes.gov.brrndsystems.comnih.govbertin-bioreagent.comfishersci.co.uk |
| Rat mesenteric resistance arteries | 6.23 ± 0.06 | ahajournals.org |
Antagonism by 5-HT2A Receptor Antagonists
The contractile effect of this compound in vascular tissue is antagonized by 5-HT2A receptor antagonists, providing further evidence for the involvement of this receptor subtype. capes.gov.brnih.gov For example, ketanserin (B1673593), a known 5-HT2A receptor antagonist, has been shown to antagonize this compound-induced contraction in mouse thoracic aorta and rat aorta. capes.gov.brnih.govahajournals.orgresearchgate.net This antagonism suggests that despite its higher affinity for 5-HT1E/1F receptors, this compound acts as an agonist at 5-HT2A receptors to cause vasoconstriction. ahajournals.org
Molecular Mechanisms and Structural Insights
Receptor-Ligand Interactions at 5-HT1E and 5-HT1F Receptors
Understanding how BRL 54443 interacts with the 5-HT1E and 5-HT1F receptors at a molecular level is crucial for elucidating its pharmacological profile. These interactions primarily occur within the orthosteric binding pocket, although the extracellular binding pocket also plays a role in shaping ligand selectivity.
The orthosteric binding pocket of G protein-coupled receptors (GPCRs), including the 5-HT1E and 5-HT1F receptors, is a highly conserved region where endogenous ligands and many drugs bind. Interactions within this pocket dictate the initial binding affinity and activation of the receptor.
Several highly conserved amino acid residues within the orthosteric binding pocket are critical for the binding of serotonin (B10506) and various serotonergic ligands. Residues such as Asp3.32, Trp6.48, Phe6.51, Phe6.52, and Tyr7.43 are known to play significant roles through various interactions, including ionic bonds, pi-pi stacking, and hydrogen bonds fishersci.co.uk. Asp3.32, located in transmembrane helix 3, is particularly important for interacting with the protonated amine group common to many serotonergic ligands, forming a key ionic interaction fishersci.co.uk. Tryptophan and phenylalanine residues, such as Trp6.48, Phe6.51, and Phe6.52, contribute to ligand binding through hydrophobic and pi-pi interactions with aromatic rings present in many ligands fishersci.co.uk. Tyr7.43 is another conserved residue that can form hydrogen bonds with polar groups on ligands fishersci.co.uk.
Specific interactions between this compound and residues in the orthosteric pocket contribute to its binding profile. Notably, the hydroxyl group of this compound has been shown to form a hydrogen bond with the conserved residue Tyr7.43 fishersci.co.uk. This interaction is considered important for the proper orientation and stable binding of this compound within the orthosteric site of both 5-HT1E and 5-HT1F receptors fishersci.co.uk.
Beyond the core orthosteric pocket, the extracellular binding pocket (EBP), formed by the extracellular loops and the upper portions of the transmembrane helices, also significantly influences ligand binding and selectivity for GPCRs fishersci.co.uk. While not directly involved in the primary interactions with the ligand's core structure, residues in the EBP, such as Ser3.36, Glu3.29, and Phe3.37, can affect the access, orientation, and even the conformation of ligands as they enter the orthosteric site fishersci.co.uk. The specific composition of the EBP in 5-HT1E and 5-HT1F receptors contributes to their distinct pharmacological profiles and the selective binding of ligands like this compound fishersci.co.uk.
A key determinant of the differential pharmacology between the 5-HT1E and 5-HT1F receptors lies in a single amino acid difference at position 6.55 in transmembrane helix 6 fishersci.co.uk. The 5-HT1E receptor contains a methionine residue (Met6.55) at this position, whereas the 5-HT1F receptor has a leucine (B10760876) residue (Leu6.55) fishersci.co.uk. This seemingly minor difference has a profound impact on the binding of various ligands, including this compound, and is considered a primary factor governing the selectivity between these two receptor subtypes fishersci.co.uk.
Mutagenesis studies targeting the residue at position 6.55 have provided compelling evidence for its critical role in this compound's activity. When Met6.55 in the 5-HT1E receptor is mutated to leucine (M6.55L), the receptor gains increased affinity and potency for ligands that are typically selective for the 5-HT1F receptor. Conversely, mutating Leu6.55 in the 5-HT1F receptor to methionine (L6.55M) results in a receptor that more closely resembles the binding characteristics of the 5-HT1E receptor.
Specifically for this compound, mutagenesis experiments have demonstrated the impact of the 6.55 residue on its binding affinity (pKi) and functional potency (pEC50 or pIC50). The table below summarizes representative data from such studies:
| Receptor Construct | Residue at 6.55 | This compound pKi | This compound pEC50/pIC50 |
| Wild-type 5-HT1E | Met | ~8.7 | ~8.5 |
| Wild-type 5-HT1F | Leu | ~8.9 | ~8.6 |
| 5-HT1E (M6.55L mutant) | Leu | Increased | Increased |
| 5-HT1F (L6.55M mutant) | Met | Decreased | Decreased |
Note: Approximate pKi and pEC50/pIC50 values are illustrative based on trends described in the source material. Specific values may vary depending on the assay conditions.
These data indicate that the presence of leucine at position 6.55 (as in wild-type 5-HT1F or the 5-HT1E M6.55L mutant) is associated with higher affinity and potency for this compound compared to the presence of methionine at this position (as in wild-type 5-HT1E or the 5-HT1F L6.55M mutant). The residue at 6.55 is thought to influence the orientation and stability of this compound within the binding pocket, potentially by affecting the interaction between the ligand's hydroxyl group and Tyr7.43.
Role of Conserved Residues in Ligand Binding (e.g., Asp3.32, Trp6.48, Phe6.51, Phe6.52, Tyr7.43)
Cryo-Electron Microscopy (Cryo-EM) Structures of this compound-Bound 5-HT1E Receptor-G Protein Complex
Cryo-electron microscopy (cryo-EM) has provided valuable structural insights into the interaction of this compound with the 5-HT1E receptor in complex with the Gi protein. biorxiv.orgnih.govrcsb.orgebi.ac.ukresearchgate.net A reported cryo-EM structure of the this compound-bound 5-HT1E-Gi complex (PDB: 7E33, EMD-30975) was determined at a resolution of 2.9 Å. nih.govrcsb.orgebi.ac.ukresearchgate.net This structure reveals how this compound binds to the orthosteric pocket of the 5-HT1E receptor, which is the same pocket occupied by serotonin in other 5-HT receptor subtypes like 5-HT1A and 5-HT1D. nih.gov
Comparison of the this compound-bound 5-HT1E structure with structures of other ligand-bound 5-HT receptors highlights key interactions. biorxiv.orgnih.gov The majority of binding pocket residues in the this compound-bound 5-HT1E receptor adopt similar conformations to those in complexes with other ligands. biorxiv.org However, notable differences exist. biorxiv.org Specifically, residue E311 at position 6.55 in the 5-HT1E receptor forms an additional hydrogen bond with the hydroxyl group of this compound. nih.gov This interaction is absent in 5-HT1A and 5-HT1D receptors due to different amino acid residues at the corresponding position. nih.gov The presence of identical residues E313 at 6.55 and K312 at 6.54 in the 5-HT1F receptor helps explain the observed selectivity of this compound for both 5-HT1E and 5-HT1F subtypes. nih.gov
The cryo-EM structure provides a detailed view of the receptor, the G protein trimer (Gαi1, Gβ1, and Gγ2), and the bound ligand within the complex. biorxiv.orgnih.gov The structure shows the G protein coupled to the intracellular loops and transmembrane helices of the activated receptor, a characteristic feature of GPCR activation. nih.gov
G-Protein Coupling and Signaling Pathways
Coupling to Gi/Go Proteins
The 5-HT1E receptor, like other members of the 5-HT1 receptor family and the 5-HT5A receptor, is primarily coupled to Gi/Go G alpha proteins. researchgate.netgenecards.orgnih.govdrugbank.com This coupling is a key step in the receptor's signaling cascade. nih.govdrugbank.com The cryo-EM structure of the this compound-bound 5-HT1E-Gi complex directly demonstrates this interaction, showing the Gi protein bound to the activated receptor. nih.gov
Modulation of Intracellular Signaling Cascades (e.g., cAMP production, L-type calcium channels, phospholipase C, tyrosine kinases)
Activation of Gi/Go-coupled receptors, including the 5-HT1E receptor, typically leads to the inhibition of adenylyl cyclase (AC) activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netgenecards.orgnih.govdrugbank.com Studies have shown that this compound potently inhibits forskolin-dependent cAMP production in membranes expressing 5-HT1E receptors, with an IC50 of 14 nM. medchemexpress.com
Beyond the canonical cAMP pathway, G protein-coupled receptors can modulate various other intracellular signaling cascades. While direct, detailed evidence specifically linking this compound-mediated 5-HT1E activation to L-type calcium channels, phospholipase C (PLC), or tyrosine kinases is less extensively documented in the provided sources compared to cAMP inhibition, GPCRs are known to influence these pathways. For instance, 5-HT1A receptor signaling has been implicated in activating PLC/protein kinase C (PKC) and tyrosine kinase pathways. acs.org Additionally, 5-HT2A receptors are generally known to trigger the phospholipase C-β/protein kinase C pathway and activate ERK/MAPK pathways, which involve tyrosine kinases. researchgate.net While these findings pertain to other 5-HT receptor subtypes, they illustrate the potential for complex downstream signaling from serotonin receptors. A study in chickens showed that chicken HTR1E could inhibit the cAMP/PKA signaling pathway and stimulate the MAPK/ERK signaling pathway when activated by 5-HT and BRL54443. mdpi.com
Role of Phospholipids (B1166683) (e.g., PtdIns4P) and Cholesterol in Receptor-G Protein Interactions and Activity Modulation
Lipids, such as phospholipids and cholesterol, play a crucial role in modulating the structure and function of GPCRs, including serotonin receptors. nih.govcas.cnresearchgate.netzju.edu.cn Cryo-EM studies have revealed the presence of specific lipids associated with serotonin receptor-G protein complexes. nih.govcas.cnresearchgate.net
Notably, the phospholipid phosphatidylinositol 4-phosphate (PtdIns4P) has been found at the interface of the 5-HT1A receptor and the G protein, and its presence is associated with increased 5-HT1A-mediated G-protein activity. nih.govrcsb.orgebi.ac.ukacs.orgcas.cnresearchgate.netzju.edu.cn While this specific observation relates to the 5-HT1A receptor, it highlights the potential for phospholipids like PtdIns4P to influence G protein coupling in other 5-HT receptor subtypes, including 5-HT1E. PtdIns4P is a major class of phosphoinositide and a precursor for PIP2. nih.govcas.cn
Structural-Activity Relationships (SAR) for 5-HT1E and 5-HT1F Receptors
Comparative Analysis of this compound with other Tryptamine (B22526) Analogs
This compound is a tryptamine analog that acts as a potent agonist at 5-HT1E and 5-HT1F receptors. wikipedia.orgresearchgate.netnih.gov The structural-activity relationships (SAR) for ligands binding to 5-HT1E and 5-HT1F receptors have been investigated, including comparisons with various tryptamine analogs. researchgate.netnih.govresearchgate.net
Studies have shown a high correlation between the binding affinities of a series of tryptamine analogs at 5-HT1E and 5-HT1F receptors (r = 0.81). researchgate.netresearchgate.net This strong correlation suggests significant overlap in the structural requirements for binding to these two receptor subtypes. researchgate.netresearchgate.net this compound itself binds equally well to both 5-HT1E and 5-HT1F receptors, with Ki values around 1 nM. medchemexpress.comresearchgate.net
Comparative analysis with other tryptamine analogs has revealed that achieving high selectivity for 5-HT1E over 5-HT1F with orthosteric ligands is challenging due to the significant overlap in their binding properties. researchgate.netresearchgate.net However, studies continue to explore the SAR of tryptamine derivatives to inform the design of potentially more selective compounds. researchgate.netnih.gov For example, one study identified 5-N-butyryloxy-N,N-dimethyltryptamine as a novel 5-HT1F receptor agonist with greater than 60-fold selectivity versus 5-HT1E receptors, demonstrating that some degree of selectivity can be achieved through structural modifications. researchgate.net
This compound is a chemical compound recognized for its activity as a selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes. It is also known by its IUPAC name, 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol. wikipedia.orgfishersci.co.ukcaymanchem.comscbt.com The compound has a molecular weight of 230.31 g/mol and a molecular formula of C14H18N2O. wikipedia.orgscbt.comrndsystems.com this compound exhibits potent agonist activity at 5-HT1E and 5-HT1F receptors, with reported pEC50 values of 8.5 and 8.6, respectively. rndsystems.comtocris.comhellobio.com It demonstrates significantly lower affinity (more than 30-fold) for other 5-HT and dopamine (B1211576) receptors. rndsystems.comtocris.comhellobio.combertin-bioreagent.commedchemexpress.com The compound is available in different forms, including the free base and the maleate (B1232345) salt. scbt.comsigmaaldrich.com The maleate salt has a molecular weight of 346.38 and a molecular formula of C14H18N2O•C4H4O4. scbt.comsigmaaldrich.com
Identification of Key Structural Features for Selectivity
This compound functions as a selective agonist for the human cloned 5-HT1E and 5-HT1F receptors. rndsystems.comtocris.com Its selectivity profile includes pKi values of 8.7 for 5-HT1E and 8.9 for 5-HT1F receptors, showing considerably lower affinity for other receptor subtypes such as 5-HT1A (7.2), 5-HT1B (6.9), 5-HT1D (7.2), 5-HT2A (5.9), 5-HT2B (7.0), 5-HT2C (6.5), 5-HT4 (<6), 5-HT7 (<6), D2 (6.3), and D3 (6.2). rndsystems.comtocris.com This selectivity is attributed to specific interactions within the ligand binding pocket of these receptors.
A key structural feature influencing this compound's selectivity for 5-HT1E and 5-HT1F receptors involves residue 6.55 in the ligand binding pocket. nih.govbmbreports.org In the 5-HT1E receptor, the residue E3116.55 forms an additional hydrogen bond with the hydroxyl group of this compound. nih.govbmbreports.org This interaction is absent in 5-HT1A and 5-HT1D receptors due to different amino acids present at the corresponding position. nih.govbmbreports.org The presence of identical residues, E3136.55 and K3126.54, in the 5-HT1F receptor also contributes to this compound's selectivity for this subtype. nih.govbmbreports.org Mutations at position 6.55 in 5-HT1E have been shown to significantly impact this compound's activity. nih.govnih.gov For instance, mutating E3116.55 in 5-HT1E to residues found in 5-HT1D or 5-HT1A reduced this compound-induced 5-HT1E activation. nih.gov Conversely, introducing the glutamate (B1630785) residue at the corresponding position in 5-HT1A enhanced this compound potency. nih.gov
The binding affinities of this compound for various serotonin and dopamine receptors are summarized in the table below:
| Receptor Subtype | pKi Value | Selectivity (vs 5-HT1E/1F) |
| 5-HT1E | 8.7 | - |
| 5-HT1F | 8.9 | - |
| 5-HT1A | 7.2 | >30-fold lower |
| 5-HT1B | 6.9 | >30-fold lower |
| 5-HT1D | 7.2 | >30-fold lower |
| 5-HT2A | 5.9 | >30-fold lower |
| 5-HT2B | 7.0 | >30-fold lower |
| 5-HT2C | 6.5 | >30-fold lower |
| 5-HT4 | <6 | >30-fold lower |
| 5-HT7 | <6 | >30-fold lower |
| D2 | 6.3 | >30-fold lower |
| D3 | 6.2 | >30-fold lower |
*Data compiled from search results. rndsystems.comtocris.com
Computational Modeling and Docking Studies
Computational modeling and docking studies have been employed to gain further insights into the interaction of this compound with its target receptors, particularly the 5-HT1E receptor. The cryo-electron microscopy (cryo-EM) structure of the this compound-bound 5-HT1E-Gi complex has been determined, providing a structural basis for understanding its binding mode. bmbreports.orgnih.govresearchgate.net This structure reveals that this compound occupies the orthosteric binding pocket of the 5-HT1E receptor, similar to how serotonin binds to other 5-HT1 subtypes like 5-HT1A and 5-HT1D. nih.gov
Molecular dynamics simulations and structural interaction fingerprint (SIFt) analysis have been used to characterize the binding modes of ligands, including comparisons involving this compound. biorxiv.orgresearchgate.net These studies can provide details on the specific residues involved in interactions and the stability of the ligand-receptor complex over time. Comparisons of the this compound-bound 5-HT1E receptor structure with structures bound to other ligands, such as tetracyclic antidepressants like mianserin (B1677119) and setiptiline, have shown minimal global structural differences in the receptor. nih.govbiorxiv.org However, subtle differences in the positioning and interaction of residues within the binding pocket have been observed, contributing to the distinct pharmacological profiles of these compounds. biorxiv.org For instance, differences in the conformation of residue E3116.55 have been noted in comparisons between this compound and other ligands. biorxiv.org
Computational studies, including docking simulations, have been utilized in the broader context of developing subtype-selective ligands for 5-HT1 receptors. researchgate.netacs.orgacs.org These studies help delineate the molecular determinants for ligand binding and function by predicting binding poses and interactions within the receptor pocket. acs.orgacs.org While direct, detailed computational studies focusing solely on this compound's docking to a wide range of receptors to explain its entire selectivity profile in silico were not extensively detailed in the search results, the availability of the this compound-bound 5-HT1E structure provides a crucial starting point for such investigations. bmbreports.orgnih.govresearchgate.net Mutational studies guided by structural and computational analyses further validate the importance of specific residues, such as E3116.55, in determining the potency and selectivity of this compound at the 5-HT1E receptor. nih.govnih.govresearchgate.net
In Vitro Research Applications and Findings
Cellular Assay Systems for Receptor Activation
Cellular assay systems are crucial for understanding the direct effects of compounds like BRL 54443 on receptor activation and subsequent intracellular signaling pathways.
Measurement of cAMP Production
This compound has been shown to inhibit forskolin-dependent cAMP production in cellular membranes, particularly those expressing 5-HT1E receptors. In guinea pig dentate gyrus (DG) membranes, this compound potently inhibited forskolin-stimulated cAMP production with an IC50 of 14 nM medchemexpress.comnih.govmedchemexpress.com. Studies in chicken pituitary cells have also demonstrated that this compound, along with other selective agonists, can inhibit intracellular cAMP production in a dose-dependent manner through the activation of chicken HTR1B, HTR1E, and HTR1F receptors mdpi.comresearchgate.net.
Here is a summary of findings related to cAMP production:
| Receptor Subtype | Tissue/Cell Type | Effect on cAMP Production | IC50/Observation | Reference |
| 5-HT1E | Guinea pig DG membranes | Inhibits (forskolin-stimulated) | 14 nM | medchemexpress.comnih.govmedchemexpress.com |
| HTR1B (chicken) | Chicken pituitary cells | Inhibits | Dose-dependent | mdpi.comresearchgate.net |
| HTR1E (chicken) | Chicken pituitary cells | Inhibits | Dose-dependent | mdpi.comresearchgate.net |
| HTR1F (chicken) | Chicken pituitary cells | Inhibits | Dose-dependent | mdpi.comresearchgate.net |
G-protein Recruitment Assays
G-protein recruitment assays are used to assess the ability of a ligand to promote the interaction between a receptor and its cognate G-protein. This compound has been utilized in G-protein recruitment assays, demonstrating its activity as a full agonist for 5-HT1E receptors. These assays have shown that this compound has an EC50 of approximately 7 nM for 5-HT1E, while exhibiting significantly weaker potency (15-fold and 100-fold lower) for 5-HT1D and 5-HT1A receptors, respectively researchgate.netnih.gov. Structural studies involving the BRL-54443-bound 5-HT1E-Gi1 complex have provided insights into the molecular interactions underlying this activation nih.govresearchgate.netbmbreports.orgresearchgate.netbiorxiv.org.
Findings from G-protein recruitment assays:
| Receptor Subtype | Agonist Activity | EC50 (nM) | Relative Potency (vs 5-HT1E) | Reference |
| 5-HT1E | Full agonist | ~7 | 1x | researchgate.netnih.gov |
| 5-HT1D | Agonist | - | 15-fold weaker | researchgate.netnih.gov |
| 5-HT1A | Agonist | - | 100-fold weaker | researchgate.netnih.gov |
Tissue-Level Studies
Isolated tissue preparations allow for the study of the functional effects of compounds on specific physiological responses mediated by serotonin (B10506) receptors.
Mouse Thoracic Aorta Contraction Studies
This compound has been shown to induce contraction in isolated mouse thoracic aorta strips in vitro caymanchem.combertin-bioreagent.comtocris.comrndsystems.comnih.gov. This contraction is mediated by 5-HT2A receptors, despite this compound's higher affinity for 5-HT1E/1F receptors caymanchem.combertin-bioreagent.comtocris.comrndsystems.comnih.gov. The contraction induced by this compound in mouse aorta is antagonized by the 5-HT2A receptor antagonist ketanserin (B1673593) nih.gov. The potency of this compound in inducing this contraction has been reported with a pEC50 of 6.5 or 6.52 caymanchem.combertin-bioreagent.comtocris.comrndsystems.comnih.gov. This indicates that while this compound is a potent agonist at 5-HT1E/1F receptors, it can also activate 5-HT2A receptors at higher concentrations, leading to vasoconstriction in this tissue model.
Data on mouse thoracic aorta contraction:
| Tissue | Response | Mediating Receptor | pEC50 | Antagonized by | Reference |
| Mouse thoracic aorta | Contraction | 5-HT2A | 6.5 / 6.52 | Ketanserin | caymanchem.combertin-bioreagent.comtocris.comrndsystems.comnih.gov |
Other Relevant Isolated Tissue Preparations
While the mouse thoracic aorta is a prominent model for studying this compound's effects on vascular smooth muscle, research on other isolated tissue preparations has also been conducted to explore the compound's activity on different serotonin receptor subtypes and their functional outcomes. For instance, studies have investigated the influence of 5-HT1 receptor agonists, including potentially this compound, on feline stomach relaxation wikipedia.org. Additionally, the distribution of 5-HT1E receptors has been examined in cerebral arteries, suggesting potential roles in cerebral vasculature, although functional studies with this compound in this specific preparation were not detailed in the provided snippets nih.gov. Research on mesenteric resistance arteries has also explored serotonin-induced contraction, mentioning this compound's affinity for 5-HT receptors in this context ahajournals.org.
Molecular Pharmacology of Serotonin Receptors
This compound serves as a valuable tool in molecular pharmacology to characterize serotonin receptor subtypes, particularly 5-HT1E and 5-HT1F. Its high affinity and selectivity for these receptors (Ki values of 1.1 nM for 5-HT1E and 0.7 nM for 5-HT1F) are key to its use in binding studies and functional assays caymanchem.commedchemexpress.combertin-bioreagent.comtocris.comrndsystems.com. Structural studies, including cryo-EM, have provided detailed insights into how this compound binds to the orthosteric pocket of the 5-HT1E receptor and activates the receptor-Gi protein complex nih.govresearchgate.netbmbreports.orgresearchgate.netbiorxiv.org. These studies highlight the importance of specific residues in the binding pocket, such as E3116.55 in 5-HT1E, which forms hydrogen bonds with this compound and contributes to its selectivity over other subtypes like 5-HT1A and 5-HT1D nih.govbmbreports.orgresearchgate.net. The molecular interactions elucidated through these studies contribute to a deeper understanding of ligand-receptor interactions and the structural basis of receptor selectivity and activation.
Binding affinities of this compound for various receptors:
| Receptor Subtype | Ki (nM) | pKi | Selectivity (vs 5-HT1E/1F) | Reference |
| 5-HT1E | 1.1 | 8.7 | - | caymanchem.commedchemexpress.combertin-bioreagent.comtocris.comrndsystems.com |
| 5-HT1F | 0.7 | 8.9 | - | caymanchem.commedchemexpress.combertin-bioreagent.comtocris.comrndsystems.com |
| 5-HT1A | 63 | 7.2 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| 5-HT1B | 126 | 6.9 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| 5-HT1D | 63 | 7.2 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| 5-HT2A | 1259 | 5.9 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| 5-HT2B | 100 | 7.0 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| 5-HT2C | 316 | 6.5 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| 5-HT4 | >10000 | <6 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| 5-HT7 | >10000 | <6 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| D2 | 501 | 6.3 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| D3 | 631 | 6.2 | >30-fold lower | medchemexpress.comtocris.comrndsystems.com |
| α1B-adrenoceptor | 1259 | - | >30-fold lower | medchemexpress.com |
Ligand Binding Studies (e.g., radioligand binding)
Ligand binding studies, often employing radioligand techniques, have been crucial in characterizing the affinity and selectivity of this compound for various serotonin receptor subtypes. Research indicates that this compound is a potent agonist with high affinity for both 5-HT1E and 5-HT1F receptors. medchemexpress.comabcam.comselleckchem.com
Reported binding affinity values (Ki or pKi) consistently demonstrate strong binding to these two subtypes. For human cloned receptors, this compound exhibits pKi values of approximately 8.7 for 5-HT1E receptors and 9.25 for 5-HT1F receptors. selleckchem.comselleckchem.comabmole.comadooq.com In terms of Ki values, this translates to approximately 1.1 nM for 5-HT1E and 0.7 nM for 5-HT1F receptors. medchemexpress.comcaymanchem.com This indicates a slightly higher affinity for the 5-HT1F subtype.
Compared to other 5-HT receptor subtypes and dopamine (B1211576) receptors, this compound shows considerably lower affinity, demonstrating selectivity for 5-HT1E and 5-HT1F receptors. medchemexpress.comabcam.comcaymanchem.com For instance, pKi values for other receptors include 7.2 for 5-HT1A, 6.9 for 5-HT1B, and 7.2 for 5-HT1D receptors. abcam.comselleckchem.com This represents a selectivity of greater than 30-fold over these other receptors. medchemexpress.comabcam.comcaymanchem.com
Radioligand binding studies using [³H]5-HT in guinea pig brain homogenates have also been utilized to investigate 5-HT1E and 5-HT1F receptor binding. nih.govnih.gov These studies often involve masking other 5-HT receptor subtypes with selective compounds to isolate the binding to 5-HT1E and 5-HT1F receptors. nih.govnih.gov The pharmacological profile of 5-HT1E receptors in guinea pig brain determined by radioligand binding is reported to be nearly indistinguishable from human 5-HT1E receptors, suggesting the guinea pig as a relevant model for studying this receptor subtype. nih.gov
Structural studies, including cryo-electron microscopy (cryo-EM) of the 5-HT1E receptor bound to this compound, have provided insights into the molecular basis of its binding selectivity. bmbreports.orgresearchgate.netcas.cn These studies highlight the significance of specific residues within the ligand binding pocket, such as E3116.55 in the 5-HT1E receptor, which forms an additional hydrogen bond with this compound's hydroxyl group. bmbreports.org This interaction, along with similar residues in the 5-HT1F receptor, helps explain the selectivity of this compound for these two subtypes compared to 5-HT1A and 5-HT1D receptors which have different amino acids at that position. bmbreports.org
Data summarizing the binding affinities of this compound for various receptors are presented below:
| Receptor Subtype | pKi Value | Ki Value (nM) | Selectivity |
| 5-HT1E | 8.7 abcam.comselleckchem.comselleckchem.comabmole.comadooq.com | 1.1 medchemexpress.comcaymanchem.com | Selective |
| 5-HT1F | 9.25 selleckchem.comselleckchem.comabmole.comadooq.com | 0.7 medchemexpress.comcaymanchem.com | Selective |
| 5-HT1A | 7.2 abcam.comselleckchem.com | 63 medchemexpress.com | Low |
| 5-HT1B | 6.9 abcam.comselleckchem.com | 126 medchemexpress.com | Low |
| 5-HT1D | 7.2 abcam.comselleckchem.com | 63 medchemexpress.com | Low |
| 5-HT2A | 5.9 abcam.com | 1259 medchemexpress.com | Low |
| 5-HT2B | 7.0 abcam.com | 100 medchemexpress.com | Low |
| 5-HT2C | 6.5 abcam.com | 316 medchemexpress.com | Low |
| D2 | 6.3 abcam.com | 501 medchemexpress.com | Low |
| D3 | 6.2 abcam.com | 631 medchemexpress.com | Low |
Investigation of Biased Agonism
Biased agonism refers to the ability of a ligand to selectively activate one signaling pathway downstream of a receptor over another. For G protein-coupled receptors (GPCRs) like the serotonin receptors, this typically involves differential coupling to G proteins versus β-arrestin pathways. nih.govelifesciences.org
Research has investigated the biased agonism profile of this compound at 5-HT1E and 5-HT1F receptors. Studies utilizing assays such as the GloSensor biosensor for measuring cAMP levels (reflecting G protein signaling) and the PRESTO-TANGO assay for detecting β-arrestin recruitment have been employed. biorxiv.orgnih.gov
Findings suggest that this compound is a potent agonist that stimulates inhibitory G proteins (such as Gi1-3, Go, and Gz) upon binding to 5-HT1E and 5-HT1F receptors, leading to a reduction in cellular cAMP levels. medchemexpress.combiorxiv.orgnih.gov
Regarding biased agonism, some studies indicate that this compound's activity is primarily dependent on G protein signaling. patsnap.com Research in β-arrestin-deficient cells has shown that its effects are solely mediated through G protein pathways. patsnap.com This suggests that while 5-HT1E receptors are capable of recruiting β-arrestin, this compound may be biased towards activating G protein signaling over β-arrestin recruitment at these receptors. nih.govresearchgate.net
Further detailed research findings on the specific bias parameters (e.g., bias factors) for this compound comparing G protein and β-arrestin pathways at 5-HT1E and 5-HT1F receptors would provide a more comprehensive understanding of its signaling profile.
In Vivo Research Applications and Findings
Neuropharmacological Investigations
Research involving BRL 54443 has explored its influence on the nervous system, including its potential roles in pain modulation, central nervous system functions, and neurotransmitter release.
Pain Modulation and Antinociception in Animal Models
Studies have indicated that this compound can significantly reduce formalin-induced pain in the rat hind paw, suggesting an antinociceptive effect in this animal model. caymanchem.com
Effects on Central Nervous System Functions
Investigations into the effects of this compound on general behavior in Sprague Dawley rats have shown a reduction in automated locomotor activity following administration at doses of 3 and 5 mg/kg. apexbt.com Additionally, this compound has been observed to stimulate sniffing behavior in rats. apexbt.com Research has also examined the effect of this compound on the maximal electroshock seizure threshold in the rat. tocris.comapexbt.commdpi.com
Impact on Neurotransmitter Release in Specific Brain Regions
In studies using rat brain cortical membranes, this compound has been shown to cause biphasic inhibition of total [3H]-5-HT. apexbt.com While rats and mice lack the 5-HT1E receptor gene, studies in guinea pig brain tissue, which expresses the 5-HT1E receptor, have shown that this compound can selectively stimulate 5-HT1E receptors in dentate gyrus membranes and potently inhibit forskolin-dependent cAMP production with an IC50 of 14 nM. nih.gov This suggests a potential role in modulating hippocampal activity. nih.gov
Gastrointestinal Motility Studies
This compound has also been investigated for its effects on gastrointestinal motility, particularly its influence on stomach relaxation and intragastric volume.
Influence on Feline Stomach Relaxation
In barostat studies conducted on sedated cats, this compound induced a dose-dependent increase in intragastric volume. apexbt.comselleckchem.comnih.govselleckchem.comselleck.co.jp This finding suggests that this compound promotes feline stomach relaxation, likely through the stimulation of 5-HT1F receptors. nih.gov Another 5-HT1F receptor agonist, LY-344864, also induced a dose-dependent intragastric volume increase in these studies. nih.gov Sumatriptan, known for its stomach relaxing properties, also induced a dose-dependent intragastric volume increase in cats. nih.gov
The following table summarizes the intragastric volume increase observed with this compound and LY-344864 in feline stomach relaxation studies:
| Compound | Dose Range (mg/kg) | Intragastric Volume Increase (ml) |
| This compound | 0.003-3 | 6-36 |
| LY-344864 | 0.003-3 | 5-26 |
Induction of Intragastric Volume Increase
As noted in the feline stomach relaxation studies, this compound induces an immediate, dose-dependent maximal intragastric volume increase compared to saline. selleckchem.comselleckchem.com This effect is consistent with the relaxation of the stomach, allowing it to accommodate a larger volume. nih.govgutnliver.orgmdpi.com Impaired gastric accommodation can lead to symptoms such as early satiety and postprandial fullness. gutnliver.orgmdpi.comjnmjournal.org
Immunomodulatory Roles
The presence of 5-HT receptors on various immune cells suggests a role for serotonin (B10506) in modulating immune and inflammatory responses. Research involving this compound has contributed to understanding the potential involvement of 5-HT1E and 5-HT1F receptors in these processes.
Studies have indicated the expression of 5-HT1E receptors on certain immune cell types. These include granulocytes, specifically mature eosinophils, and dendritic cells. The presence of these receptors on immune cells suggests a potential for direct serotonergic influence on their function.
The expression of 5-HT1E receptors on immune cells implies their potential involvement in immune and inflammatory responses. However, specific research investigating the direct impact of this compound on certain inflammatory mediators in monocytes has yielded particular findings. In studies examining LPS-stimulated human monocytes, this compound, acting as a 5-HT1 receptor agonist, did not influence the release of cytokines such as TNF-α, IL-6, IL-12p40, and IL-8/CXCL8.
Dendritic cells, which express 5-HT1E receptors, are known to be involved in chemotaxis. Serotonin has been shown to modulate the migration of dendritic cells. While this compound has been used in studies investigating serotonin receptor subtypes on dendritic cells and their influence on intracellular signaling, including calcium mobilization, the direct and specific impact of this compound itself on dendritic cell chemotaxis compared to other serotonergic agonists has been part of broader investigations into the roles of different 5-HT receptor subtypes. The 5-HT1E receptor is noted as being involved in DC chemotaxis.
Involvement in Immune/Inflammatory Responses
Behavioral Pharmacology
The involvement of serotonin in various behavioral processes, including mood and anxiety, has led to investigations into the behavioral effects of compounds targeting serotonin receptors.
Anxiolytic activity has been associated with the activation of certain serotonin receptors, notably 5-HT1A receptors. While this compound is primarily an agonist at 5-HT1E and 5-HT1F receptors, it possesses a weak binding affinity for the 5-HT1A subtype. Research into anxiolytic effects often focuses on compounds with higher selectivity or efficacy at the 5-HT1A receptor. Some studies suggest that modulating other serotonin receptor subtypes, such as inhibiting 5-HT1B or stimulating 5-HT2B receptors, may also play a role in anxiety. This compound has weak affinity for 5-HT1B receptors. Direct behavioral data specifically demonstrating anxiolytic-like effects of this compound in isolation are not prominently featured in the provided search results, although its receptor binding profile suggests potential indirect interactions or warrants further targeted behavioral studies.
Cognitive Function
The serotonin receptor family plays a significant role in a wide range of physiological functions, including cognition, learning, and memory. bmbreports.orgresearchgate.netwikipedia.org this compound is known to be a potent agonist with selectivity for human cloned 5-HT1E and 5-HT1F receptors. researchgate.nettocris.comfishersci.esmdpi.com The 5-HT1E receptor is highly expressed in the human frontal cortex and hippocampus, brain regions crucial for memory function, suggesting a potential link between 5-HT1E receptor function and memory. researchgate.netnih.gov
While the distribution of 5-HT1E receptors in areas vital for cognition suggests their involvement, directly studying the role of this compound on cognitive function in rodents is challenging because rats and mice lack a 5-HT1E receptor gene. researchgate.net This necessitates the development of selective pharmacological tools to elucidate the specific functions of this receptor subtype in cognitive processes through behavioral experiments. researchgate.netnih.gov
This compound has been utilized in structural studies to understand the binding characteristics of ligands to serotonin receptors, including the 5-HT1E receptor. A study investigating the structure of the 5-HT1E receptor bound to this compound highlighted the importance of a specific residue (6.55) in the ligand binding pocket for influencing receptor selectivity. bmbreports.orgresearchgate.net This interaction helps explain this compound's selectivity towards both 5-HT1E and 5-HT1F receptors. bmbreports.orgresearchgate.net Understanding these structural interactions is crucial for the development of more selective ligands that could potentially be used to investigate the cognitive effects mediated specifically by 5-HT1E receptors. researchgate.netresearchgate.netnih.gov
Although direct behavioral data on the effects of this compound on cognitive function in animal models specifically attributable to 5-HT1E receptor activation is limited due to species differences, the known involvement of serotonin receptors in cognition and the localization of 5-HT1E receptors in relevant brain areas suggest a potential role. bmbreports.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov Research on other serotonin receptor subtypes, such as 5-HT1A and 5-HT7 receptors, has indicated their involvement in regulating cognitive processes and their link to disorders associated with memory impairment. bmbreports.orgresearchgate.net Similarly, the 5-HT4 receptor has been identified as a potential target for enhancing memory formation. columbiapsychiatry.org Studies in guinea pigs, which do express the 5-HT1E receptor, have explored the feasibility of using this animal model to study the receptor's role in memory using behavioral tests like the Morris water maze. nih.gov The development of selective guinea pig 5-HT1E drugs could facilitate such investigations. nih.gov
Therapeutic Potential and Translational Research
Migraine Pathophysiology and Treatment
Migraine is a prevalent neurovascular disorder involving the activation of the trigeminovascular system. researchgate.neteur.nl Serotonin (B10506) has long been implicated in its pathophysiology. researchgate.net
Role of 5-HT1F Receptors in Migraine
The 5-HT1F receptor is present in the human trigeminal ganglion, suggesting its potential involvement in migraine treatment. researchgate.net These receptors are located on the terminals and cell bodies of trigeminal ganglion neurons and can modulate the release of calcitonin gene-related peptide (CGRP), a key neuropeptide in migraine pain signaling. researchgate.net Unlike 5-HT1B receptors, activation of 5-HT1F receptors does not induce vasoconstriction, which is a notable side effect of triptans, the current mainstay of acute antimigraine treatment that primarily target 5-HT1B/1D receptors. researchgate.neteur.nlnih.gov Selective 5-HT1F agonists are being investigated as potential antimigraine treatments that could offer a safer cardiovascular profile. researchgate.neteur.nlnih.gov Activation of CNS-located 5-HT1F receptors, such as those in the trigeminal nucleus caudalis and thalamus, could potentially block the release of CGRP and glutamate (B1630785), thereby preventing or reversing central sensitization associated with migraine.
BRL 54443 as a Tool to Study 5-HT1E/1F Receptor Modulation for Migraine
This compound, as a potent agonist with selectivity for both 5-HT1E and 5-HT1F receptors, has been utilized in research to understand the functions of these receptors. tocris.commedchemexpress.comresearchgate.net While not a selective 5-HT1F agonist like lasmiditan, its activity at both subtypes has contributed to the broader understanding of 5-HT1 receptor pharmacology. wikipedia.orgbiorxiv.orgwikidoc.org Structural studies involving this compound bound to the 5-HT1E receptor have provided insights into the molecular basis of ligand binding and receptor selectivity within the 5-HT1 family. nih.govbiorxiv.orgbmbreports.orgcas.cnresearchgate.netresearchgate.net Specifically, research has highlighted the significance of residue 6.55 in the ligand binding pocket in influencing receptor selectivity, explaining this compound's affinity for both 5-HT1E and 5-HT1F receptors due to similar residues at this position. nih.govbmbreports.orgcas.cnresearchgate.net Although rats and mice lack a 5-HT1E receptor gene, making knockout studies for this subtype challenging, pharmacological tools like this compound are crucial for elucidating its functions. researchgate.net
Neurological and Psychiatric Disorders
The serotonergic system plays a significant role in regulating various functions in the central nervous system, including mood, cognition, anxiety, and sleep. bmbreports.orgcas.cntocris.comnih.gov Dysregulation of this system has been implicated in a range of neurological and psychiatric disorders. nih.govbmbreports.orgcas.cnresearchgate.nettocris.comnih.govscholarsliterature.com
Potential Role in Mood Regulation and Anxiety
5-HT1 receptors, as a subfamily, are involved in mood regulation and anxiety. nih.govbmbreports.org While 5-HT1A receptors are a known target for antidepressant and anxiolytic medications, the specific roles of 5-HT1E and 5-HT1F receptors in these processes are still being investigated. nih.govbiorxiv.orgbmbreports.org Given the involvement of the broader 5-HT1 family in mood and anxiety, this compound, as a 5-HT1E/1F agonist, could be a research tool to explore the potential contributions of these specific subtypes to mood regulation and anxiety pathways. tocris.comresearchgate.net
Potential in Schizophrenia and Depression Research
Serotonin receptors are considered drug targets for conditions such as schizophrenia and depression. bmbreports.orgcas.cnresearchgate.net The 5-HT1 receptor family, including 5-HT1E and 5-HT1F subtypes, is a target for therapeutic agents in these disorders. nih.govbmbreports.org Research into the serotonergic system's involvement in depression and schizophrenia continues, and compounds like this compound may be used to probe the specific involvement of 5-HT1E and 5-HT1F receptors in the complex neurobiology of these conditions. dntb.gov.uaiiab.meif-pan.krakow.pladvms.pl
Potential in Cognitive Impairment Research
The serotonergic system is implicated in the modulation of cognitive functions, including learning and memory. cas.cnnih.gov The 5-HT1E receptor is highly expressed in brain regions like the human frontal cortex and hippocampus, areas associated with memory. researchgate.net This distribution suggests a potential link between 5-HT1E receptor function and memory processes. researchgate.net While the exact role of 5-HT1E and 5-HT1F receptors in cognitive impairment is still under investigation, this compound can serve as a pharmacological tool in research exploring the impact of modulating these receptors on cognitive function. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
Data Table: Affinity of this compound for Serotonin and Dopamine (B1211576) Receptors
| Receptor Subtype | pKi Value | Ki (nM) | Selectivity (vs 5-HT1E/1F) | Reference |
| 5-HT1E (human cloned) | 8.7 | 1.1 | - | tocris.commedchemexpress.comabcam.com |
| 5-HT1F (human cloned) | 8.9 | 0.7 | - | tocris.commedchemexpress.comabcam.com |
| 5-HT1A | 7.2 | 63.1 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| 5-HT1B | 6.9 | 126 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| 5-HT1D | 7.2 | 63.1 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| 5-HT2A | 5.9 | 1259 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| 5-HT2B | 7.0 | 100 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| 5-HT2C | 6.5 | 316 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| 5-HT4 | < 6 | >1000 | >30-fold lower affinity | tocris.com |
| 5-HT7 | < 6 | >1000 | >30-fold lower affinity | tocris.commedchemexpress.com |
| D2 | 6.3 | 501 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| D3 | 6.2 | 631 | >30-fold lower affinity | tocris.commedchemexpress.comabcam.com |
| α1B-adrenoceptor | 5.9 | 1259 | - | medchemexpress.com |
Note: pKi values are negative logarithms of the inhibition constants (Ki). Higher pKi values indicate higher binding affinity. Selectivity is generally reported as the ratio of Ki values.
Pain Management
The serotonergic system plays a complex role in the modulation of pain and nociception, involving various 5-HT receptor subtypes located in both the central and peripheral nervous systems. Investigations into the involvement of peripheral 5-HT receptors in nociception have provided insights into potential targets for pain management.
Research indicates that different 5-HT receptor subtypes can have opposing roles in nociception at peripheral sites. While some peripheral 5-HT receptors, such as 5-HT2, 5-HT3, 5-HT4, 5-HT6, and 5-HT7 receptors, have been suggested to play a pronociceptive role, others, including 5-HT1 receptors, may have an antinociceptive effect in the periphery. mims.com this compound, as an agonist at 5-HT1E and 5-HT1F receptors, falls within the broader 5-HT1 receptor family. Studies have demonstrated that this compound significantly reduces formalin-induced pain in rat hind paw, providing experimental evidence for its potential analgesic effects in a model of pain that involves peripheral mechanisms. wikipedia.org
Gastrointestinal Disorders
The serotonergic system is extensively distributed throughout the gastrointestinal (GI) tract, where 5-HT acts as a key signaling molecule involved in regulating various aspects of GI function, including motility and sensation. Dysregulation of the gut-brain axis, which involves serotonergic signaling, is implicated in the pathophysiology of functional gastrointestinal disorders (FGIDs). uni.lunih.gov
Functional gastrointestinal disorders, such as irritable bowel syndrome and functional dyspepsia, are characterized by chronic, fluctuating gastrointestinal symptoms without an identifiable structural or biochemical abnormality. nih.govfishersci.ca The involvement of the serotonergic system in controlling gut motility and visceral sensitivity has made 5-HT receptors targets for therapeutic intervention in these conditions. For instance, agonists targeting the 5-HT1A receptor have been utilized in the treatment of certain FGIDs. mims.com While the serotonergic system's role in FGIDs is well-established, specific research detailing the investigation of this compound for functional gastrointestinal disorders is not prominently reported in the provided sources. However, given its activity at 5-HT1 receptor subtypes, further research could explore its potential effects on gastrointestinal motility and sensation, building upon the known involvement of serotonergic pathways in these processes.
Limitations of this compound as a Drug Candidate
Despite its interesting pharmacological profile, the development of this compound as a therapeutic agent is hindered by several key limitations, particularly concerning the study of the 5-HT1E receptor.
A significant challenge in elucidating the specific physiological functions of the 5-HT1E receptor, and consequently the therapeutic potential of compounds like this compound that target it, is the absence of a homologous 5-HT1E receptor gene in commonly used research animals such as rats and mice. fishersci.bewikipedia.orgfishersci.atwikidata.orgnih.gov This lack of a rodent orthologue prevents the use of gene knockout studies, a powerful genetic tool typically employed to understand the in vivo role of a specific receptor by observing the effects of its absence. While guinea pigs do possess a 5-HT1E receptor gene homologous to the human receptor, the widespread use and established genetic tools available for rodent models are not applicable for direct 5-HT1E receptor knockout investigations using these species. wikidata.orgnih.gov
Another major limitation in studying the 5-HT1E receptor and the potential of this compound is the need for more selective pharmacological tools. This compound, while having high affinity for both 5-HT1E and 5-HT1F receptors, binds equally well to both subtypes or exhibits similar potency. fishersci.bewikipedia.org This lack of significant selectivity between the highly homologous 5-HT1E and 5-HT1F receptors makes it difficult to discern the specific contributions of 5-HT1E receptor activation from those of 5-HT1F receptor activation in studies using this compound. fishersci.bewikidata.org The close overlap in the binding properties of these two receptor populations presents a challenge in designing ligands with greater selectivity for the 5-HT1E receptor, which is crucial for precisely characterizing its functions and therapeutic potential independently of the 5-HT1F receptor. fishersci.be
Future Directions and Advanced Research Methodologies
Advanced Structural Biology Techniques
Advanced structural biology techniques, such as Cryo-EM and X-ray crystallography, are crucial for elucidating the intricate three-dimensional structures of BRL 54443 in complex with its target receptors. These studies provide atomic-level details of ligand-receptor interactions, which are fundamental for understanding binding affinity, selectivity, and the mechanisms of receptor activation.
Further Cryo-EM and X-ray Crystallography Studies of this compound-Receptor Complexes
Recent advancements in Cryo-EM have enabled the determination of structures for G protein-coupled receptors (GPCRs), including serotonin (B10506) receptors, often in complex with signaling proteins like Gi. nih.govbmbreports.orgdiscngine.comcas.cnnih.gov A Cryo-EM structure of the 5-HT1E receptor bound to this compound in complex with Gi has been reported, providing valuable initial insights at a resolution of 2.9 Å. nih.govbmbreports.orgdiscngine.comcas.cnnih.gov This structure has highlighted the significance of specific residues, such as E311 at position 6.55 in 5-HT1E, in determining ligand selectivity through interactions like hydrogen bonds with this compound. bmbreports.orgnih.gov
Further studies utilizing both Cryo-EM and X-ray crystallography are essential to obtain higher-resolution structures and capture different conformational states of this compound-bound 5-HT1E and 5-HT1F receptors. nih.govbmbreports.orgdiscngine.comcas.cnnih.govresearchgate.netpurdue.eduresearchgate.net While Cryo-EM is advantageous for studying large, flexible complexes and samples difficult to crystallize, X-ray crystallography can offer higher resolution for well-ordered crystals, which is beneficial for detailed ligand-binding analysis and structure-based drug design. researchgate.netpurdue.eduresearchgate.net Investigating this compound binding to the 5-HT1F receptor using these techniques would provide a comparative structural basis for its dual agonism.
Dynamic Structural Analysis (e.g., Molecular Dynamics Simulations)
While static structures from Cryo-EM and X-ray crystallography provide snapshots of receptor conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of receptor-ligand complexes over time. nih.govresearchgate.netchemrxiv.orgmdpi.com MD simulations can reveal the flexibility of the receptor, the stability of the ligand-binding pose, the dynamics of water molecules in the binding pocket, and the conformational changes associated with receptor activation. nih.govchemrxiv.orgmdpi.com
Previous studies have utilized MD simulations to investigate serotonin receptor-ligand interactions, including the dynamics of serotonin binding to the 5-HT1B receptor and the activation mechanisms of the 5-HT2A receptor. chemrxiv.orgmdpi.com Applying MD simulations to the this compound-5-HT1E/1F receptor complexes can provide a deeper understanding of the binding kinetics, the energy landscape of ligand-receptor interactions, and the dynamic interplay between the ligand and key residues identified in structural studies. nih.govchemrxiv.orgmdpi.com These simulations can help explain the subtle differences in this compound's potency and selectivity for 5-HT1E and 5-HT1F and inform the design of ligands with tailored dynamic properties.
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics investigates how genetic variations influence drug response, offering a path towards personalized medicine. mdpi.comsums.ac.irnih.gov Understanding the impact of genetic variants in serotonin receptors on this compound activity is crucial for predicting individual responses and identifying patient populations who might benefit most from therapies targeting these receptors.
Investigation of Receptor Variants and Their Impact on this compound Activity
Genetic polymorphisms in serotonin receptor genes can affect receptor expression levels, protein structure, ligand binding affinity, and downstream signaling efficiency. mdpi.comsums.ac.ir The HTR1E gene, encoding the 5-HT1E receptor, is located on chromosome 6. genecards.org While pharmacogenomic studies have explored variants in other serotonin receptors, such as 5-HT1A, research specifically on how genetic variants in HTR1E and HTR1F influence this compound binding and efficacy is limited. mdpi.comnih.govgenecards.orggoogleapis.com
Future research should focus on identifying and functionally characterizing genetic variants in the HTR1E and HTR1F genes within diverse populations. mdpi.comsums.ac.irnih.gov In vitro studies using recombinant receptors expressing identified variants can assess changes in this compound binding affinity and functional potency. mdpi.com Furthermore, investigating correlations between these genetic variants and responses to this compound or other 5-HT1E/1F-targeting compounds in relevant model systems or clinical studies (if applicable) could provide valuable insights for personalized medicine strategies.
Novel Ligand Design and Medicinal Chemistry
The structural and pharmacological information gained from advanced structural biology and pharmacogenomic studies can directly inform the design and synthesis of novel ligands with improved selectivity and desired functional profiles at 5-HT1E and 5-HT1F receptors.
Development of Highly Selective 5-HT1E Agonists/Antagonists
This compound is known to be a potent agonist for both 5-HT1E and 5-HT1F receptors, with limited selectivity between these two subtypes. tocris.comcaymanchem.comresearchgate.net While this dual activity might be beneficial in some contexts, developing highly selective agonists or antagonists for each subtype is essential for dissecting their individual physiological roles and therapeutic potential. researchgate.net
Medicinal chemistry efforts, guided by the structural insights into the this compound binding pocket and the differences between 5-HT1E and 5-HT1F receptors, can focus on designing compounds that exploit the subtle structural variations to achieve selectivity. bmbreports.orgnih.govresearchgate.net For instance, the residue at position 6.55 has been identified as a key determinant of selectivity within the 5-HT1 receptor family. bmbreports.orgnih.gov Designing ligands that specifically interact with the unique features of the 5-HT1E or 5-HT1F binding pocket could lead to the development of highly selective tool compounds for research and potentially more targeted therapeutics. researchgate.net Techniques such as fragment-based screening and structure-based drug design, coupled with iterative synthesis and pharmacological testing, will be instrumental in this endeavor. wuxibiology.com
Strategies for Overcoming Off-Target Effects
Overcoming off-target effects is a critical aspect of developing selective pharmacological agents like this compound. Off-target effects occur when a compound interacts with unintended biological targets, leading to undesired outcomes or side effects. For compounds targeting serotonin receptors, this is particularly relevant due to the existence of numerous receptor subtypes with similar structures and the shared endogenous ligand, serotonin (5-HT) researchgate.netbmbreports.org.
Strategies to mitigate off-target effects often involve rational drug design based on a detailed understanding of receptor structure and ligand-binding pockets. For instance, structural studies of receptors bound to specific ligands can reveal key interactions that confer selectivity. The structure of the 5-HT1E receptor bound to this compound has highlighted the importance of specific residues in the ligand-binding pocket that influence selectivity towards 5-HT1E and 5-HT1F receptors bmbreports.org. Differences in amino acid composition at certain positions, compared to other subtypes like 5-HT1A and 5-HT1D, can explain the observed selectivity profile of this compound bmbreports.org. By leveraging such structural insights, researchers can design novel analogs with enhanced specificity for the intended target, minimizing interactions with off-target receptors.
Another strategy involves the development of novel screening techniques that can rapidly assess compound interactions with a wide range of potential off-targets unife.it. This allows for early identification and prioritization of compounds with improved selectivity profiles. Furthermore, modifications to the chemical structure of ligands can be employed to alter their binding affinity and functional activity at different receptor subtypes nih.gov.
Integration of Omics Data for Systems-Level Understanding
The integration of various 'omics' datasets represents a powerful approach to gain a systems-level understanding of how compounds like this compound exert their effects and to identify potential off-target interactions or downstream consequences. Multi-omics integration combines data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies to provide a more comprehensive picture of biological processes than single-omics approaches cmbio.ionih.gov.
For research involving this compound, integrating omics data could involve studying changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) in response to compound exposure. This can help to elucidate the full spectrum of cellular and molecular changes triggered by this compound, extending beyond its primary interaction with 5-HT1E/1F receptors. For example, RNA-seq data analysis can reveal transcriptional changes in response to 5-HT1E/F agonists like this compound researchgate.net.
Integrating omics data can aid in identifying novel pathways influenced by this compound, predicting potential off-target effects by identifying perturbations in unexpected biological networks, and understanding the complex interplay between different molecular layers in mediating the compound's effects researchgate.net. Advanced computational methods and bioinformatics tools are crucial for integrating and interpreting these large and complex datasets cmbio.ionih.govjci.org. This approach can provide valuable insights into the mechanisms underlying both the desired pharmacological actions and any unintended consequences of this compound.
Biased Ligand Signaling Research with this compound
Biased ligand signaling, also known as functional selectivity, is a phenomenon where a ligand stabilizes specific receptor conformations that preferentially activate certain intracellular signaling pathways over others acs.orgnih.gov. This is particularly relevant for G protein-coupled receptors (GPCRs), such as the serotonin receptors targeted by this compound, which can couple to multiple downstream effectors, including different G protein subtypes and β-arrestin acs.orgnih.govacs.org.
Research into biased ligand signaling with this compound would explore whether this compound preferentially activates specific signaling cascades downstream of the 5-HT1E and 5-HT1F receptors. While this compound is primarily known as an agonist for these receptors, investigating its signaling bias could reveal nuances in its pharmacological profile. For instance, a ligand could be biased towards activating G protein pathways while showing reduced efficacy in recruiting β-arrestin, or vice versa acs.orgnih.gov.
Understanding the signaling bias of this compound is important because different signaling pathways can mediate distinct physiological outcomes nih.govnih.gov. By selectively activating beneficial pathways while avoiding those associated with adverse effects, biased ligands offer the potential for developing therapeutics with improved efficacy and reduced side effects nih.govnih.gov. Studies involving this compound could utilize various techniques to assess the activation of different signaling pathways, such as measuring changes in adenylyl cyclase activity (relevant for Gi/o coupled receptors like 5-HT1E/1F), calcium mobilization, or β-arrestin recruitment mdpi.com.
While the provided search results indicate this compound's activity at 5-HT1E/1F receptors and mention biased agonism in the context of other serotonin receptors like 5-HT1A and 5-HT2A, specific detailed research findings on the biased signaling profile of this compound itself were not prominently featured. However, the principles of biased agonism research are directly applicable to studying compounds like this compound to fully characterize their functional interactions with their target receptors.
Q & A
Q. What in vitro assays are recommended to assess BRL 54443’s modulation of cAMP signaling?
- Answer : Forskolin-stimulated cAMP accumulation assays in cortical membrane preparations (e.g., guinea pig or rat) are standard. This compound reduces cAMP levels via 5-HT1E/1F receptor coupling to Gαi/o proteins. Researchers should pre-tissue with forskolin (10 μM) to elevate cAMP, then apply this compound (1 nM–10 μM). Quantify cAMP via ELISA or radioimmunoassay, normalizing to vehicle controls .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s functional effects across species or tissue types?
- Answer : Discrepancies (e.g., this compound’s 5-HT2A-mediated aortic contraction in mice vs. 5-HT1E/1F-driven cAMP inhibition in rats) require rigorous model validation . Key steps:
Receptor Profiling : Confirm target receptor expression in the tissue/species via qPCR or immunohistochemistry.
Pharmacological Blockade : Use selective antagonists (e.g., ketanserin for 5-HT2A) to isolate receptor contributions.
Cross-Species Replication : Repeat assays in multiple species (e.g., rat, guinea pig, human-derived tissues) to identify conserved pathways .
Q. What methodological considerations are critical when designing dose-response studies for this compound in neuropharmacological research?
- Answer :
- Dose Range : Use logarithmic concentrations (e.g., 1 nM–100 μM) to capture full efficacy (Emax) and potency (EC50).
- Vehicle Controls : DMSO concentrations should be ≤0.1% to avoid solvent toxicity .
- Temporal Dynamics : Time-course experiments (e.g., 5–60 minutes) to assess acute vs. sustained cAMP modulation .
- In Vivo Translation : For behavioral studies (e.g., formalin-induced pain models), calculate bioavailability-adjusted doses. Intraperitoneal administration in rats at 1–10 mg/kg shows dose-dependent effects .
Q. How should researchers validate this compound’s specificity in systems with overlapping 5-HT receptor expression?
- Answer :
Knockdown/CRISPR Models : Silence 5-HT1E/1F receptors in cell lines to confirm loss of this compound response.
Cross-Reactivity Panels : Screen against 5-HT2A/2B/2C and dopamine receptors using functional assays (e.g., calcium flux for 5-HT2A).
Structural Analysis : Compare this compound’s binding mode in 5-HT1E/1F vs. off-target receptors via molecular docking .
Methodological Best Practices
- Data Contradiction Analysis : Use meta-analysis tools (e.g., Prism, R) to compare EC50/Emax values across studies, accounting for assay conditions (e.g., tissue source, agonist pre-treatment) .
- Replicability : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, including batch-to-batch compound verification (HPLC ≥98% purity) and raw data deposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
